3-Methylthiophene-2-carbohydrazide
Description
Properties
IUPAC Name |
3-methylthiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-2-3-10-5(4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVROGAXPQMISQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375016 | |
| Record name | 3-methylthiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-56-7 | |
| Record name | 2-Thiophenecarboxylic acid, 3-methyl-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methylthiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reaction with Carbon Dioxide (Carboxylic Acid Formation)
- Procedure: The 3-methyl-2-halothiophene is converted to a Grignard reagent by reaction with magnesium in the presence of an alkyl halide activator (e.g., ethyl bromide).
- Followed by: Bubbling carbon dioxide through the Grignard reagent solution at 25–35°C.
- Acidification: Reaction mixture acidified to pH ≤ 2 with hydrochloric acid to precipitate the acid.
- Solvent: Tetrahydrofuran (THF) preferred for Grignard formation.
- Yields: Moderate to high yields (~80%).
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Grignard formation | Mg, ethyl bromide, THF, reflux, 30 min | Grignard reagent | — |
| Carboxylation | CO2 at 25–35°C, 2 hours | 3-methylthiophene-2-carboxylic acid | 80–85 |
| Acidification & isolation | HCl to pH ≤ 2, filtration | Pure acid | — |
Formylation via Magnesium and Dimethylformamide (DMF) (Aldehyde Formation)
- Procedure: 3-methyl-2-bromothiophene reacts with magnesium chips in THF to form the Grignard reagent.
- Then: DMF is added dropwise at 5–30°C to form the aldehyde after hydrolysis.
- Purification: Extraction with methylbenzene (toluene), washing with sodium bicarbonate, and vacuum distillation.
- Yields: High yields (~88–93%) with purity >99%.
Summary table:
| Step | Reagents/Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Grignard formation | Mg chips, THF, reflux | Grignard reagent | — | — |
| Formylation | DMF addition at 5–30°C, 4 hours incubation | 3-methylthiophene-2-aldehyde | 88–93 | >99 |
| Purification | Extraction, washing, vacuum distillation | Pure aldehyde | — | — |
Conversion of Aldehyde or Carboxylic Acid to this compound
The final step involves the formation of the carbohydrazide by reaction of the aldehyde or acid with hydrazine or hydrazine derivatives.
- Typical method: The aldehyde or acid is refluxed with hydrazine hydrate or hydrazine sulfate in an appropriate solvent such as ethanol or methanol.
- Reaction conditions: Mild heating (60–80°C) for several hours.
- Isolation: The product precipitates out or is extracted and purified by recrystallization.
$$
\text{3-Methylthiophene-2-carboxylic acid or aldehyde} + \text{Hydrazine} \rightarrow \text{this compound}
$$
- Yields: Typically high, often exceeding 85%.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3-Methylthiophene | Sulfuryl chloride or HBr + H2O2, 0–15°C | 2-Chloro or 2-Bromo-3-methylthiophene | 85–93 | Halogenation step |
| 2a | 2-Halo-3-methylthiophene | Mg, alkyl halide, THF, reflux + CO2, acidification | 3-Methylthiophene-2-carboxylic acid | 80–85 | Grignard carboxylation |
| 2b | 2-Bromo-3-methylthiophene | Mg, THF, DMF, 5–30°C, hydrolysis | 3-Methylthiophene-2-aldehyde | 88–93 | Formylation via DMF |
| 3 | Acid or aldehyde | Hydrazine hydrate, ethanol/methanol, reflux | This compound | >85 | Hydrazide formation |
Research Findings and Notes
- The Grignard reagent formation is enhanced by the presence of alkyl halides such as ethyl bromide, which activate magnesium surface and improve yield and reaction rate.
- Tetrahydrofuran (THF) is the preferred solvent for Grignard reactions due to its ability to stabilize the organomagnesium intermediates.
- Temperature control during halogenation and formylation steps is crucial to avoid side reactions and degradation.
- The hydrazide formation is generally straightforward and can be performed under mild conditions with high selectivity.
- Purification methods such as recrystallization or salt formation with alkali metals improve product purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methylthiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carbohydrazide group under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
3-Methylthiophene-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Methylthiophene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The carbohydrazide group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-methylthiophene-2-carbohydrazide, highlighting differences in substituents, synthesis methods, and physicochemical properties:
Structural and Functional Differences
- Substituent Effects : The 3-methyl group in this compound enhances steric stability compared to smaller substituents like methoxy (3-methoxythiophene-2-carbohydrazide) . Chlorine or sulfonyl groups (e.g., in 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carbohydrazide) increase electrophilicity, improving reactivity in cross-coupling reactions .
- Hybrid Systems : Benzo[b]thiophene derivatives (e.g., 3-chlorobenzo[b]thiophene-2-carbohydrazide) exhibit extended π-conjugation, which is advantageous for optoelectronic applications .
Physicochemical and Spectral Properties
- Melting Points: Amino-substituted derivatives (e.g., 3-aminothiophene-2-carbohydrazide analogs) exhibit higher melting points (155–157°C) due to hydrogen bonding, whereas alkyl or aryl-substituted variants may have lower thermal stability .
- Spectral Signatures : IR spectra of this compound derivatives show characteristic peaks at ~1638 cm⁻¹ (C=O stretch) and 3301 cm⁻¹ (N-H stretch), consistent with related compounds .
Biological Activity
3-Methylthiophene-2-carbohydrazide is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a thiophene ring substituted with a methyl group and a carbohydrazide functional group, has been associated with various biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications based on current research findings.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Effects
Preliminary investigations have also highlighted the anticancer properties of this compound. In vitro studies demonstrate that it can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest. These findings warrant further exploration in clinical settings.
Anti-inflammatory and Analgesic Effects
The compound has been evaluated for its anti-inflammatory and analgesic properties. Pharmacological studies suggest that it exhibits efficacy comparable to established analgesics, making it a candidate for pain management therapies. Its mechanism may involve the inhibition of specific enzymes in inflammatory pathways.
Enzyme Interaction
At the molecular level, this compound interacts with various enzymes, impacting metabolic pathways. It has been observed to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in cellular metabolism. Such interactions are crucial for understanding its therapeutic potential.
Gene Expression Modulation
The compound also influences gene expression related to oxidative stress responses and apoptosis. By modulating these pathways, it may enhance cellular resilience against stressors or promote programmed cell death in cancerous cells.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Pharmacological Evaluation | Demonstrated anti-inflammatory and analgesic effects comparable to traditional drugs |
| Anticancer Activity | Inhibited proliferation in cancer cell lines; further studies needed for clinical relevance |
| Enzyme Inhibition | Inhibited glycolytic enzymes, affecting metabolic flux |
Stability and Dosage Effects
The stability of this compound under laboratory conditions is essential for its long-term efficacy. Research indicates that while the compound remains stable initially, its activity may decrease over time due to degradation.
Dosage studies in animal models reveal a dose-dependent effect, where low doses yield minimal effects while higher doses lead to significant biochemical changes.
Q & A
Basic Synthesis Optimization
Q: What are the key considerations for optimizing the synthesis of 3-Methylthiophene-2-carbohydrazide and its derivatives? A:
- Reaction Conditions : Use reflux with hydrazine hydrate in benzene or ethanol, as demonstrated in the synthesis of analogous thiophene carbohydrazides. Ethanol is preferred for safety over benzene, though solvent polarity impacts yield .
- Precursor Selection : Start with methyl esters (e.g., 3-amino-thiophene-2-carboxylic acid methyl ester) for efficient hydrazide formation via nucleophilic substitution .
- Purification : Recrystallization from ethanol or methanol-water gradients ensures high purity, as applied in similar hydrazide syntheses .
Advanced Structural Characterization
Q: How can crystallographic and spectroscopic methods resolve ambiguities in the structural elucidation of this compound derivatives? A:
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for refining crystal structures, particularly for resolving torsional angles and hydrogen bonding in hydrazide derivatives .
- Spectroscopic Validation : Combine -NMR (to confirm hydrazide NH protons at δ 9–11 ppm) and IR (C=O stretches at 1650–1700 cm) with mass spectrometry for molecular ion verification .
Basic Safety and Handling
Q: What safety protocols are critical when handling this compound in the lab? A:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory and skin irritation risks (GHS Warning classification) .
- Storage : Store in airtight containers at ambient temperatures to prevent hygroscopic degradation .
Advanced Biological Activity Profiling
Q: How can researchers design experiments to evaluate the anti-cancer potential of this compound derivatives? A:
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., HCT-116 for colon cancer) and compare selectivity indices to reference drugs like doxorubicin. Use human umbilical vein endothelial cells (HUVECs) to assess off-target effects .
- Target Identification : Perform molecular docking against TGFβ2 and VEGFR2 proteins to predict binding affinities. Validate with 100-ns molecular dynamics simulations to assess complex stability .
Data Contradiction Analysis
Q: How should researchers address discrepancies in biological activity data across structurally similar derivatives? A:
- Substituent Effects : Systematically vary substituents (e.g., halogenation at the arylidene group) and correlate with IC values. For example, 2,4-dichloro substitution enhanced selectivity in colon cancer models .
- Experimental Reproducibility : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability. Cross-validate using orthogonal methods like flow cytometry for apoptosis .
Advanced Computational Modeling
Q: What computational strategies are effective for predicting the pharmacokinetic properties of this compound derivatives? A:
- ADME Prediction : Use SwissADME or similar tools to calculate logP (lipophilicity) and topological polar surface area (TPSA). Derivatives with TPSA < 140 Å and logP 2–5 are likely orally bioavailable .
- Metabolic Stability : Simulate cytochrome P450 interactions using AutoDock Vina to identify metabolically labile sites (e.g., hydrazide bonds) .
Basic Purification Challenges
Q: What are common pitfalls in purifying this compound, and how can they be mitigated? A:
- Byproduct Formation : Monitor reaction progress via TLC to minimize unreacted precursors. Use gradient elution (30% → 100% methanol) in preparative HPLC for optimal separation .
- Solvent Selection : Avoid high-boiling solvents like DMF; ethanol or ethyl acetate is preferable for recrystallization .
Advanced Crystallography Challenges
Q: How can researchers overcome twinning or poor diffraction quality in crystallizing this compound derivatives? A:
- Crystal Optimization : Use vapor diffusion with mixed solvents (e.g., ethanol/diethyl ether) to slow crystallization. For twinned data, apply SHELXL’s TWIN command for refinement .
- Synchrotron Data Collection : Utilize high-flux X-ray sources (e.g., Diamond Light Source) to improve resolution for small-molecule crystals (<0.8 Å) .
Mechanistic Studies
Q: What methodologies are recommended for elucidating the mechanism of action of this compound in cancer cells? A:
- Pathway Analysis : Perform RNA sequencing to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2). Validate with Western blotting for protein-level changes .
- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify ROS generation, a common anti-cancer mechanism in thiophene derivatives .
Advanced Structure-Activity Relationship (SAR) Studies
Q: How can researchers design SAR studies to improve the potency of this compound derivatives? A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
